molecular formula C11H16ClF2N B1432924 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride CAS No. 1864074-42-9

1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1432924
CAS No.: 1864074-42-9
M. Wt: 235.7 g/mol
InChI Key: AURCFINUSOUHCW-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride (CAS: 1936210-56-8) is a fluorinated amine hydrochloride with the molecular formula C₁₁H₁₄ClF₂N (calculated molecular weight: 237.69 g/mol). Its structure features a pentan-1-amine backbone substituted with a 2,6-difluorophenyl group at the terminal carbon, followed by hydrochlorination. This compound is likely synthesized via reductive amination of 2,6-difluorobenzaldehyde with pentan-1-amine precursors, followed by acidification to form the hydrochloride salt .

Properties

IUPAC Name

1-(2,6-difluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13;/h4-6,10H,2-3,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURCFINUSOUHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and pentan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs with Varying Fluorine Substituents

Compound A : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (from EP 4 374 877 A2)

  • Key Differences :
    • Fluorine positions: 2,3-difluorophenyl vs. 2,6-difluorophenyl in the target compound.
    • Backbone: Pyrrolopyridazine carboxamide vs. pentan-1-amine.
    • Pharmacological Implications : The 2,3-difluorophenyl group may alter steric and electronic interactions with biological targets compared to the 2,6-difluoro configuration. Such differences can significantly impact binding affinity and selectivity in enzyme or receptor modulation .

Compound B : Rufinamide (CAS: 106308-44-5)

  • Structure : 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.
  • Key Differences: Functional groups: Triazole-carboxamide vs. amine hydrochloride. Pharmacological Use: Rufinamide is an established anticonvulsant for partial-onset seizures and Lennox-Gastaut syndrome. The 2,6-difluorobenzyl group enhances its lipophilicity and CNS penetration, while the triazole-carboxamide contributes to sodium channel modulation .

Analogous Amine Derivatives with Aliphatic Fluorination

Compound C : 4,4-Difluoropentan-1-amine Hydrochloride (Preparation 120)

  • Structure : Fluorines on the aliphatic chain (C4 and C4 positions) rather than the aromatic ring.
  • Key Differences :
    • Molecular formula: C₅H₁₁ClF₂N vs. C₁₁H₁₄ClF₂N .
    • Synthesis : Synthesized via hydrogenation of N,N-dibenzyl-4,4-difluoropentan-1-amine followed by HCl treatment .
    • Properties : Aliphatic fluorination reduces aromatic π-π interactions but increases metabolic stability compared to aromatic fluorination.

Research Findings and Implications

  • Fluorine Position : The 2,6-difluorophenyl group (as in the target compound and Rufinamide) optimizes steric bulk and electronic effects for CNS-targeted molecules, whereas aliphatic fluorination (e.g., Compound C) prioritizes metabolic stability .
  • Functional Groups : Amine hydrochlorides enhance solubility for parenteral formulations, while carboxamides (e.g., Rufinamide) improve oral bioavailability and target engagement .
  • Synthetic Routes : Reductive amination and hydrogenation are common for amine hydrochlorides, whereas triazole derivatives require click chemistry or cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride
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